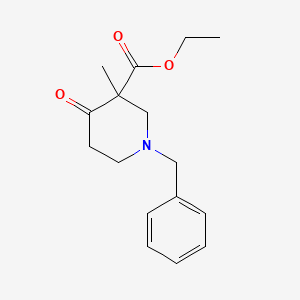
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylic acid derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylmethyl group, a carboxylic acid ester, and a ketone group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid.
Oxidation: The ketone group is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
- 4-Oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid ethyl ester
- 3-Methyl-4-oxo-1-(phenylmethyl)-2-piperidinecarboxylic acid ethyl ester
- 3-Methyl-4-oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid methyl ester
Uniqueness: Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the methyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from similar compounds with different ester groups.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)12-17(10-9-14(16)18)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clave InChI |
FHWVQKMCUWPKKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
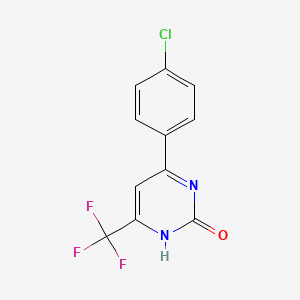
![tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B8777940.png)
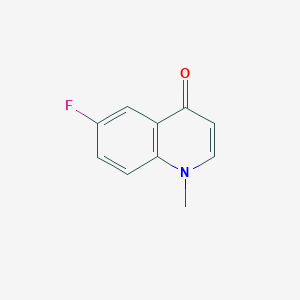
![Carbamic acid, [4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8777963.png)
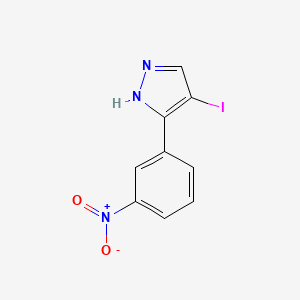

![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylsulfinyl)-2h-pyrano[2,3-b]pyridine](/img/structure/B8777970.png)
![ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8777978.png)
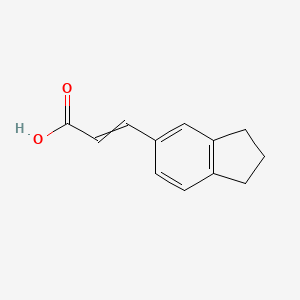

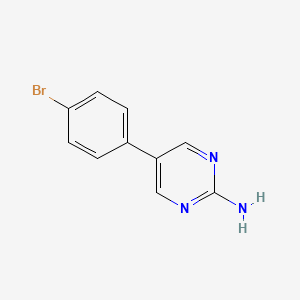
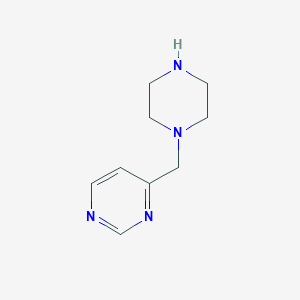

![2-(4-Fluorophenyl)-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B8778042.png)
